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molecular formula C14H14O3Te B8750648 Benzene, 1,1'-tellurinylbis(4-methoxy- CAS No. 57857-70-2

Benzene, 1,1'-tellurinylbis(4-methoxy-

Cat. No. B8750648
M. Wt: 357.9 g/mol
InChI Key: UVDGYXYOEDJRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370497

Procedure details

The bis-(p-methoxyphenyl)tellurium dichloride (8.00 g, 19.4 mmol) was stirred at 95° in aqueous sodium hydroxide (100 ml, 5%) for 1 h. After cooling in an ice bath the white solid was filtered and dried under vacuum over phosphorus pentoxide to give bis-(p-methoxyphenyl)telluroxide (5.60 g, 81%), m.p. 187°-189° (lit., 190°-191°) νmax (Nujol) 1585,1575,1490,1460,1401,1380,1295,1247,1180,1172,1109,1068,1026,823,811 and 789 cm-1.
Name
bis-(p-methoxyphenyl)tellurium dichloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Te:9](Cl)(Cl)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH-:20].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Te:9]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[O:20])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
bis-(p-methoxyphenyl)tellurium dichloride
Quantity
8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](C1=CC=C(C=C1)OC)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the white solid
FILTRATION
Type
FILTRATION
Details
was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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